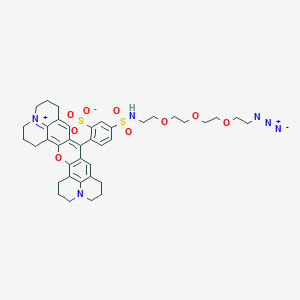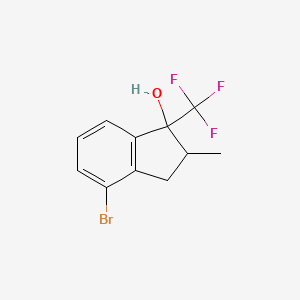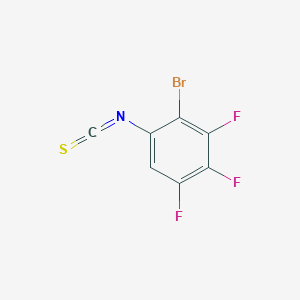
2-Bromo-3,4,5-trifluorophenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Bromo-3,4,5-trifluorophenylisothiocyanate typically involves the reaction of 2-Bromo-3,4,5-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3,4,5-trifluoroaniline
Reagent: Thiophosgene
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
化学反应分析
2-Bromo-3,4,5-trifluorophenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and nucleophiles like amines for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Bromo-3,4,5-trifluorophenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: The compound is used in proteomics research to modify proteins and study their functions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-3,4,5-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups to form covalent bonds. This reactivity makes it useful for modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
2-Bromo-3,4,5-trifluorophenylisothiocyanate can be compared with other similar compounds such as:
- 2-Bromo-4,5,6-trifluorophenylisothiocyanate
- 2-Bromo-3,4,5-trifluorophenylamine
- 2-Bromo-3,4,5-trifluorophenylthiourea
These compounds share similar structural features but differ in their reactivity and applications. For example, 2-Bromo-3,4,5-trifluorophenylamine is primarily used as a starting material for the synthesis of other compounds, while 2-Bromo-3,4,5-trifluorophenylthiourea is used in the study of enzyme inhibition .
属性
分子式 |
C7HBrF3NS |
|---|---|
分子量 |
268.06 g/mol |
IUPAC 名称 |
4-bromo-1,2,3-trifluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-5-4(12-2-13)1-3(9)6(10)7(5)11/h1H |
InChI 键 |
FCCJBVNBBQITKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
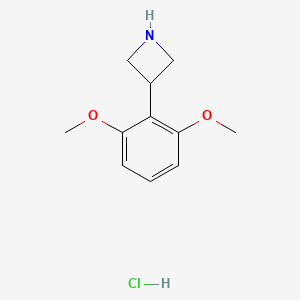
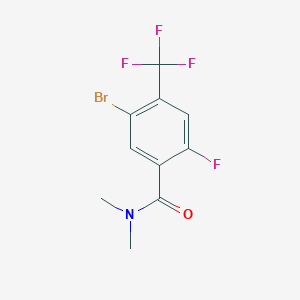
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
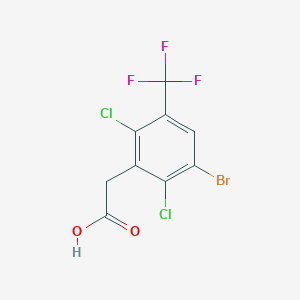
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
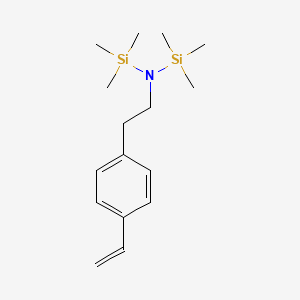
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)

![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
